Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate, also known as MAHC, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in drug design and synthesis. MAHC is a unique compound that can be synthesized using various methods and has been found to possess several biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood. However, it has been suggested that Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate may inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to interact with the GABA-A receptor, which is a neurotransmitter receptor responsible for the regulation of anxiety and sleep.
Advantages and Limitations for Lab Experiments
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, which allows for flexibility in the design of experiments. Additionally, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to possess several biochemical and physiological effects, which makes it a potential candidate for various applications. However, one limitation is that the yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used. Furthermore, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate. One direction is to further investigate its potential applications in drug design and synthesis. Additionally, the mechanism of action of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate should be further studied to better understand its effects. Furthermore, the development of new synthesis methods for Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate could lead to higher yields and purity, which could facilitate further research. Finally, the potential use of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate as a treatment for Alzheimer's disease should be explored further.
Synthesis Methods
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the reaction of tryptamine with a carbonyl compound. Another method involves the reaction of tryptamine with an aldehyde in the presence of a Lewis acid catalyst. The yield and purity of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate can vary depending on the synthesis method used.
Scientific Research Applications
Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to have potential applications in drug design and synthesis. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. Furthermore, Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This property of Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate makes it a potential candidate for the treatment of Alzheimer's disease.
properties
CAS RN |
126484-94-4 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-11-6(10)7-3-4(7)2-5(9)8-7/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
WQDCTFZCSJENFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC1CC(=O)N2 |
Canonical SMILES |
COC(=O)C12CC1CC(=O)N2 |
synonyms |
2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,3-oxo-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.